
Chlorpyrifos
Overview
Description
Chlorpyrifos is an organophosphate pesticide widely used to control various pests, including insects and worms, in agricultural and non-agricultural settings. It was first patented in 1966 by Dow Chemical Company and has since been utilized in numerous applications, such as on crops, animals, and buildings . This compound acts on the nervous systems of insects by inhibiting the acetylcholinesterase enzyme, leading to the pests’ eventual death .
Preparation Methods
Key Precursors and Starting Materials
The synthesis of chlorpyrifos requires two critical precursors:
- 3,5,6-Trichloro-2-pyridinol (TCP) : Produced via alkaline hydrolysis of tetrachloropyridine or direct chlorination of pyridine derivatives.
- O,O-Diethyl Phosphorochloridothioate (DEPCT) : Synthesized by reacting phosphorus trichloride with ethanol and sulfur, followed by chlorination.
TCP’s purity directly impacts this compound quality, necessitating rigorous purification steps. The FAO specifies a minimum this compound content of 980 g/kg in technical material, with sulfotep levels controlled through optimized reaction conditions.
Catalytic Synthesis Using Sodium 3,5,6-Trichloropyridin-2-olate
A patented method (CN102532195A) employs sodium 3,5,6-trichloropyridin-2-olate and ethyl chloride in a catalytic system:
Reaction Mechanism
- Catalyst Preparation : Dissolve 1/2–1/3 of a catalyst (unspecified) in water as a solvent.
- Intermediate Formation : Add sodium 3,5,6-trichloropyridin-2-olate to the solvent, followed by the remaining catalyst.
- Coupling Reaction : Introduce ethyl chloride to form this compound via nucleophilic substitution.
Process Optimization
- Temperature : Maintained at 40–50°C to prevent side reactions.
- Solvent Recycling : Post-reaction solvents undergo cooling and precipitation to recover >90% of the initial volume, reducing waste.
- Yield : Achieves 92–95% purity, with residual solvents containing <0.1% this compound after recycling.
Two-Step Synthesis from Tetrachloropyridine
An alternative route (CN102443024A) starts with tetrachloropyridine, proceeding through alkaline hydrolysis and subsequent coupling:
Alkaline Hydrolysis of Tetrachloropyridine
Tetrachloropyridine reacts with sodium hydroxide under reflux to yield TCP:
$$
\text{C}5\text{Cl}4\text{N} + 2\text{NaOH} \rightarrow \text{C}5\text{Cl}3\text{ONa} + \text{NaCl} + \text{H}_2\text{O}
$$
Reaction conditions:
Phosphorylation with DEPCT
TCP reacts with DEPCT in a toluene medium using triethylamine as a catalyst:
$$
\text{C}5\text{Cl}3\text{OH} + \text{ClP(S)(OEt)}_2 \rightarrow \text{this compound} + \text{HCl}
$$
- Temperature : 25–30°C (prevents exothermic decomposition)
- Purity : 97–98% this compound, with sulfotep <1 g/kg
Solvent Recycling and Environmental Considerations
Modern methods emphasize solvent recovery to minimize environmental impact. The CN102532195A patent outlines a closed-loop system where water-based solvents are cooled to 10–15°C, precipitating residual this compound for filtration. Recycled solvents reduce raw material costs by 20–25% and cut wastewater discharge by 70%.
Quality Control and Impurity Management
Regulatory frameworks mandate strict limits on toxic by-products:
Impurity | Maximum Limit (g/kg) | Source |
---|---|---|
Sulfotep | 3.0 | APVMA |
N-Nitrosamines | Not detected | FAO |
Analytical methods include GC-MS for sulfotep quantification and HPLC for this compound purity. Batch analyses show mass balances of 99.0–99.5%, ensuring compliance with FAO specifications.
Industrial-Scale Production Techniques
Large-scale synthesis employs continuous-flow reactors to enhance mixing and heat transfer. Key parameters:
- Residence Time : 30–45 minutes
- Throughput : 500–1,000 kg/hour
- Energy Consumption : 15–20 kWh per kg of this compound
Microencapsulation techniques stabilize this compound in aqueous suspensions for commercial formulations, achieving shelf lives >2 years.
Comparative Analysis of Synthesis Routes
The catalytic method offers higher yield and solvent efficiency, while the tetrachloropyridine route benefits from simpler starting materials.
Emerging Methodologies and Innovations
Recent advances focus on biocatalytic pathways using engineered esterases to phosphorylate TCP under mild conditions. Pilot-scale trials demonstrate 85% yield with negligible sulfotep formation, though scalability remains challenging.
Chemical Reactions Analysis
Chemical Reactions Involving Chlorpyrifos
This compound undergoes several chemical reactions during its application, degradation, and metabolism. These reactions can be categorized into:
-
Hydrolysis
-
Oxidative Desulfurization
-
Dearylation
-
Formation of Metabolites
Hydrolysis
Hydrolysis is a key reaction in the degradation of this compound, where water reacts with the compound to form less toxic metabolites. The primary hydrolytic product is 3,5,6-trichloro-2-pyridinol (3,5,6-TCP) .
Research indicates that hydrolysis can occur rapidly in the environment and within biological systems, with half-lives ranging from days to weeks depending on conditions such as pH and temperature .
Oxidative Desulfurization
This reaction enhances the toxicity of this compound by converting it into This compound-oxon , which is significantly more toxic than the parent compound. This transformation typically occurs via cytochrome P450 enzymes in organisms.
This compound-oxon binds irreversibly to acetylcholinesterase, leading to prolonged acetylcholine signaling and increased neurotoxicity .
Dearylation
Dearylation is a detoxification pathway where this compound is converted into less harmful metabolites such as diethylphosphate (DEP) and diethylphosphorothioate (DETP).
Formation of Metabolites
The major metabolites formed from this compound include:
-
3,5,6-TCP
-
This compound-oxon
-
DEP
-
DETP
These metabolites can exhibit varying degrees of toxicity and environmental persistence. For instance, while 3,5,6-TCP is considered a detoxification product, it still poses potential risks to human health and ecosystems .
Environmental Impact and Persistence
This compound has been detected in various environmental matrices including soil, water, and food products. Its persistence in soil varies widely based on environmental conditions:
Environmental Condition | Half-Life (Days) |
---|---|
Soil | 20 - 120 |
Water | 1 - 10 |
Plant Residue | 2 - 5 |
The degradation of this compound in soil involves microbial activity and can lead to significant changes in soil microflora and nutrient cycling .
Toxicological Implications
The primary mechanism of toxicity associated with this compound involves the inhibition of acetylcholinesterase activity. This leads to:
-
Accumulation of acetylcholine
-
Disruption of neurotransmission
-
Potential neurodevelopmental impacts
Additionally, metabolites such as this compound-oxon are linked to increased toxicity compared to the parent compound .
Scientific Research Applications
Agricultural Applications
Chlorpyrifos is primarily utilized in agriculture for controlling insect pests in various crops. Its modes of action include the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects, which leads to their paralysis and death. The following table summarizes its applications across different crops:
Crop Type | Pest Controlled | Application Method |
---|---|---|
Rice | Rice weevils, leafhoppers | Foliar spray |
Corn | Cutworms, aphids | Soil application |
Soybeans | Soybean loopers, thrips | Foliar spray |
Vegetables (e.g., cabbage) | Cabbage worms, aphids | Foliar spray |
Fruits (e.g., apples) | Codling moths, aphids | Foliar spray |
This compound has been instrumental in increasing food production and ensuring food security by effectively controlling pest populations that threaten crop yields .
Residential and Indoor Applications
Beyond agricultural use, this compound has applications in residential pest control. It is effective against common household pests such as cockroaches and termites. Despite its efficacy, concerns regarding its safety have led to restrictions on its indoor use in several regions, particularly in the United States .
Environmental Impact and Residual Studies
Research has shown that this compound can persist in the environment, leading to potential contamination of soil and water systems. Studies conducted in various regions have documented the degradation patterns of this compound in different environmental matrices:
- Soil: this compound exhibits a high affinity for adsorption in soil, with degradation occurring through first-order kinetics. Half-lives can vary significantly depending on environmental conditions .
- Water: The compound can enter aquatic systems through runoff and has been identified as a significant contributor to pesticide levels in water bodies .
Health Risk Assessments
Numerous studies have assessed the health risks associated with this compound exposure. Notably, research indicates that young children may be more susceptible to its neurotoxic effects due to developmental vulnerabilities. For instance, a study highlighted the accumulation patterns of this compound metabolites in children living in treated homes, revealing significant exposure risks during critical developmental periods .
Case Study: Neurodevelopmental Effects
A literature review focused on this compound has linked exposure during pregnancy and early childhood to adverse neurodevelopmental outcomes. This review emphasized the need for further investigation into the long-term effects of this compound exposure on cognitive function and behavior .
Regulatory Status and Future Directions
The regulatory landscape surrounding this compound is evolving due to increasing evidence of its health risks. Many countries have begun phasing out its use or implementing stricter regulations on its application and residue limits in food products. For example, the U.S. Environmental Protection Agency has taken steps towards banning residential uses of this compound due to health concerns .
Mechanism of Action
Chlorpyrifos belongs to the class of organophosphate pesticides, which includes other compounds such as malathion, parathion, and diazinon. Compared to these compounds, this compound is known for its broad-spectrum activity and relatively high persistence in the environment . its use has been restricted or banned in several countries due to concerns about its toxicity and environmental impact .
Comparison with Similar Compounds
- Malathion
- Parathion
- Diazinon
Chlorpyrifos stands out due to its effectiveness in controlling a wide range of pests and its relatively long-lasting effects. its potential health risks and environmental persistence have led to increased scrutiny and regulation .
Biological Activity
Chlorpyrifos is an organophosphorus pesticide widely used in agriculture for pest control. Its biological activity is primarily characterized by its mechanism as a cholinesterase inhibitor, leading to significant effects on both target and non-target organisms. This article explores the biological activity of this compound, including its toxicity, metabolic pathways, and ecological impacts based on diverse research findings.
This compound exerts its toxic effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors, which can cause respiratory failure and death in exposed organisms.
Toxicological Profile
The toxicity of this compound varies across species and exposure routes. The following table summarizes key toxicological data:
Metabolism and Excretion
This compound is rapidly absorbed and metabolized in organisms. Studies indicate that over 70% of orally administered this compound is absorbed, with a half-life of approximately 27 hours in humans. The primary metabolic pathway involves conversion to this compound-oxon (CPF-ox), which is significantly more toxic than the parent compound. Following this, hydrolysis produces less harmful metabolites like 3,5,6-trichloro-2-pyridinol (TCP) .
Study on Aquatic Organisms
Research on aquatic species such as Gasterosteus aculeatus (stickleback fish) demonstrated that this compound exposure leads to DNA damage and oxidative stress. The presence of lipopolysaccharides further exacerbated these effects, indicating a synergistic toxicity at low concentrations .
Impact on Soil Organisms
In studies involving soil-dwelling organisms like Folsomia candida (springtail), this compound was found to inhibit reproduction and survival rates significantly. High concentrations also reduced chlorophyll a levels in plants, indicating broader ecological implications .
Long-term Effects and Ecological Considerations
Long-term exposure to this compound has been associated with various chronic health effects, including potential neurodevelopmental impacts in humans. The compound's persistence in the environment (average field half-life of 33 - 56 days) raises concerns about its accumulation and effects on non-target species .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing chlorpyrifos degradation kinetics in soil?
To study degradation kinetics, use microbial isolates (e.g., Bacillus cereus Ct3) from contaminated soils and monitor degradation rates via GC-MS. Employ Michaelis-Menten kinetics to model degradation parameters (e.g., Vmax = 18.8 mg·day⁻¹, Ks = 121.4 mg·L⁻¹) . Include pH (8.0) and temperature (30–40°C) as critical variables, and validate with ANOVA (P < 0.05) and Plackett-Burman designs to identify significant factors like inoculum size .
Q. How can environmental exposure to this compound be quantified in aquatic ecosystems?
Conduct field studies using replicated ditch systems to measure this compound concentrations in water, sediment, and biota over time (e.g., 24 weeks post-application). Use Principal Response Curves (PRC) to analyze treatment effects on macroinvertebrate communities, and apply permutation tests (e.g., n = 99) to assess statistical significance . Pair with LC-MS/MS for trace-level detection .
Q. What are the primary degradation pathways of this compound in aerobic conditions?
this compound degrades via hydrolysis to 3,5,6-trichloro-2-pyridinol (TCP), followed by TCP mineralization. Confirm intermediates using GC-MS and monitor abiotic factors (pH, temperature) and biotic factors (microbial activity). Kinetic studies show 88% degradation within 8 days using Bacillus cereus Ct3, with farmyard manure enhancing biodegradation rates .
Advanced Research Questions
Q. How can Response Surface Methodology (RSM) optimize this compound biodegradation in variable environmental conditions?
Design a Central Composite Rotatable Design (CCRD) to test interactions between pH (X₁), temperature (X₂), and culture time (X₃). Use SAS or similar software to fit quadratic polynomial models (e.g., R² = 0.93) and identify optimal conditions. Validate with ANOVA (P < 0.05) and surface response plots to prioritize factors like inoculum size and initial concentration .
Q. What statistical approaches resolve contradictions in this compound toxicity data across species?
Apply combination index (CI) models to assess synergistic/antagonistic effects of this compound and TCP. Use bioassays (e.g., Daphnia magna, algae) to generate dose-response curves and calculate LC₅₀ values. Address variability via mixed-effects models or meta-analysis, citing Chou (2006) for theoretical frameworks .
Q. How do long-range transport and bioaccumulation dynamics of this compound influence regulatory risk assessments?
Model environmental distribution using fugacity-based approaches and measure bioaccumulation factors (BAFs) in fish (e.g., log Kow = 4.7). Reference persistence data (half-life: 30–120 days in soil) and compare with regulatory thresholds (e.g., EU restrictions post-2016) .
Q. What methodologies ensure reproducibility in this compound toxicity studies?
Standardize protocols for cell cultures or model organisms (e.g., zebrafish embryos) by controlling exposure duration, solvent carriers (e.g., DMSO ≤ 0.1%), and endpoint measurements (e.g., acetylcholinesterase inhibition). Publish full datasets, including negative controls and raw data, in supplementary materials .
Q. Methodological Guidance
- Data Reporting : For biodegradation studies, include tables with kinetic parameters (e.g., Vmax, Ks), degradation efficiency (%), and ANOVA results. Use Supporting Information for extensive datasets (e.g., 16S rRNA sequencing) .
- Conflict Resolution : Address contradictory persistence data by contextualizing soil type (e.g., organic carbon content) and microbial diversity. Use meta-regression to adjust for confounding variables .
- Ethical Compliance : Adhere to OECD guidelines for ecotoxicology tests and declare conflicts of interest (e.g., industry funding) in acknowledgments .
Properties
IUPAC Name |
diethoxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPBAQFWLVIOKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl3NO3PS | |
Record name | CHLORPYRIFOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2937 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | CHLORPYRIFOS | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID4020458 | |
Record name | Chlorpyrifos | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4020458 | |
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Molecular Weight |
350.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorpyrifos is a white crystalline or irregularly flaked solid. It has a very faint mercaptan-type odor. It is not soluble in water. It can cause slight irritation to the eye and skin., Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [NIOSH], Solid, COLOURLESS-TO-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR., Colorless to white, crystalline solid with a mild, mercaptan-like odor., Colorless to white, crystalline solid with a mild, mercaptan-like odor. [pesticide] [Note: Commercial formulations may be combined with combustible liquids.] | |
Record name | CHLORPYRIFOS | |
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Record name | Chlorpyrifos | |
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Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
320 °F at 760 mmHg (Decomposes) (NIOSH, 2023), 320 °F (decomp), No boiling point at normal pressure; decomposes at 160 °C, 320 °F (decomposes), 320 °F (Decomposes) | |
Record name | CHLORPYRIFOS | |
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Record name | CHLORPYRIFOS | |
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Record name | Chlorpyrifos | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0137.html | |
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Flash Point |
82 °F (CLOSED CUP) /DURSBAN 4E/, 87 °F (CLOSED CUP) /LORSBAN 4E/ | |
Record name | CHLORPYRIFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
approximately 2 mg/L at 77 °F (NTP, 1992), In water, 1.4 mg/L at 25 °C, In water, 1.12 mg/L at 24 °C, In water, 0.39 mg/L at 19.5 °C /OECD 105 method/, Solubility at 25 °C: isooctane 79% wt/wt; methanol 43% wt/wt, Solubility (g/100 g): acetone 650, benzene 790, carbon disulfide 590, carbon tetrachloride 310, chloroform 630, diethyl ether 510, ethanol 63, ethyl acetate >200, isooctane 79, kerosene 60, methanol 45, methylene chloride 400, propylene glycol 4, toluene 150, 1,1,1-trichloroethane 400, triethylene glycol 5, xylene 400. Readily soluble in other organic solvents., 0.00112 mg/mL at 24 °C, Solubility in water, mg/l at 25 °C: 1.4 (very poor), 0.0002% | |
Record name | CHLORPYRIFOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2937 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorpyrifos | |
Source | Human Metabolome Database (HMDB) | |
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Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851 | |
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Record name | Chlorpyrifos | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0137.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.4 (Liquid at 110 °F) (NIOSH, 2023) - Denser than water; will sink, 1.44 at 20 °C, 1.4 g/cm³, 1.40 (liquid at 110 °F), 1.40 (Liquid at 110 °F) | |
Record name | CHLORPYRIFOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2937 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLORPYRIFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORPYRIFOS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLORPYRIFOS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/339 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorpyrifos | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0137.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
12.09 (calculated) (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.09 | |
Record name | CHLORPYRIFOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2937 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLORPYRIFOS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/339 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1.87e-05 mmHg at 77 °F (NTP, 1992), 0.00002 [mmHg], 2.02X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0024, 0.00002 mmHg | |
Record name | CHLORPYRIFOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2937 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorpyrifos | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/249 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CHLORPYRIFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORPYRIFOS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLORPYRIFOS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/339 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorpyrifos | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0137.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
/SRP/: diethyl sulfide & diethyl disulfide are volatile contaminants which are partly responsible for the offensive odor of the technical grade., Impurities /found in the technical product (94.0% active ingredient)/ ... included: some residual solvent, methylene chloride; unreacted O,O-diethyl-phosphorochloridothioate, 3,5,6-trichloro-2-pyridinol; the S-ethyl isomer of chlorpyrifos, and other isomeric and related chloropyridyl phosphorothioates and phosphates; compounds related to 3,5,6-trichloro-2-pyridinol; and trace amounts of sulfotep., O-Ethyl O,O-bis(3,5,6-trichloro-2-pyridyl) phosphorothioate does not occur as a significant impurity in /technical product (94.0% of active ingredient)/. | |
Record name | CHLORPYRIFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White granular crystals, Colorless crystals, Colorless to white crystalline solid [Note: Commercial formulations may be combined with combustible liquids.] | |
CAS No. |
2921-88-2 | |
Record name | CHLORPYRIFOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2937 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chlorpyrifos | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2921-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorpyrifos [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002921882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | chlorpyrifos | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlorpyrifos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorpyrifos | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORPYRIFOS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCS58I644W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORPYRIFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorpyrifos | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CHLORPYRIFOS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLORPYRIFOS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/339 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phosphorothioic acid, O,O-diethyl O-(3,5,6-trichloro-2-pyridyl) ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/TF602160.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
108 to 110 °F (NTP, 1992), 41-42 °C, 42 °C, 108 °F | |
Record name | CHLORPYRIFOS | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2937 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | CHLORPYRIFOS | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/389 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlorpyrifos | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041856 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | CHLORPYRIFOS | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0851 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | CHLORPYRIFOS | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/339 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Chlorpyrifos | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0137.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.